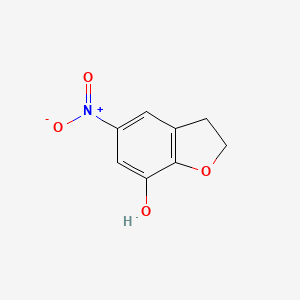

5-Nitro-2,3-dihydrobenzofuran-7-ol

Description

Significance and Research Trajectory of 5-Nitro-2,3-dihydrobenzofuran-7-ol in Contemporary Chemical Sciences

The significance of this compound in modern chemical sciences stems from the combination of its three key structural features: the 2,3-dihydrobenzofuran (B1216630) nucleus, the phenolic hydroxyl group, and the aromatic nitro group. The 2,3-dihydrobenzofuran framework is a privileged scaffold in medicinal chemistry, forming the basis for drugs with diverse activities. For instance, derivatives functionalized at the 7-position have been developed as potent poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors and serotonin (B10506) (5-HT3) receptor antagonists. nih.gov

The trajectory of research on related compounds suggests that this compound would be investigated as a versatile building block. The nitro group is a well-established precursor for an amino group, which can be further modified to introduce a wide array of functionalities. This transformation is critical in the synthesis of pharmacologically active agents. The hydroxyl group at the 7-position is also significant; phenolic benzofurans and their dihydro-analogues are known for their antioxidant properties. thegoodscentscompany.com Therefore, the research path for this compound likely involves its use in the synthesis of novel, polyfunctional derivatives for evaluation in drug discovery programs and material science.

Historical Context and Evolution of Research on this compound

While specific historical accounts detailing the first synthesis of this compound are not prominent in the literature, the evolution of research on its parent structures is well-documented. The chemistry of benzofurans dates back to early synthetic organic chemistry. Over the decades, research has evolved from basic synthesis to the creation of highly complex, functionalized derivatives.

The contemporary focus has shifted towards developing efficient, often metal-free or photocatalytic, methods for synthesizing the 2,3-dihydrobenzofuran core. nih.gov Research into functionalized coumarans gained significant momentum in the late 20th and early 21st centuries, driven by the search for new therapeutic agents. Studies on compounds with substitution at the 7-position, such as 2,3-dihydrobenzofuran-7-carboxamides, highlight the importance of this position for biological activity. nih.gov The investigation of nitro-substituted benzofurans has also been a consistent area of interest, given their utility as synthetic intermediates. The specific combination of substituents in this compound places it at the intersection of these established research fields, indicating its role as a modern, specialized chemical tool rather than a compound with a long historical record of its own.

Structural Elucidation Paradigms for this compound (Excluding Basic Identification Data)

The definitive structure of this compound is established through a combination of modern spectroscopic techniques. While direct spectral data for this specific compound is not widely published, its expected characteristics can be accurately inferred from closely related, well-characterized molecules such as 2,3-dihydrobenzofuran, 2,3-dihydro-2,2-dimethyl-7-benzofuranol (B74064), and various nitro-aromatic compounds. nist.gov

¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed map of the carbon-hydrogen framework. In the ¹H NMR spectrum, the protons of the dihydrofuran ring are expected to appear as two distinct triplets, characteristic of the adjacent methylene (B1212753) groups. The aromatic region would feature two protons, which would appear as doublets with a small meta-coupling constant or as two singlets, their chemical shifts heavily influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl group. The phenolic proton would give rise to a broad singlet. The ¹³C NMR would similarly show distinct signals for the aliphatic and aromatic carbons, with the carbons attached to the nitro and hydroxyl groups being significantly shifted.

Table 1: Predicted ¹H NMR Spectral Data for this compound This table is generated based on analogous compound data.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~4.6 | Triplet | ~8.5 |

| H-3 | ~3.2 | Triplet | ~8.5 |

| H-4 | ~7.8 | Singlet (or Doublet) | - (or J < 3) |

| H-6 | ~7.1 | Singlet (or Doublet) | - (or J < 3) |

| 7-OH | Variable (broad) | Singlet | - |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. The spectrum of this compound would be dominated by characteristic absorption bands. A broad band for the O-H stretch of the phenol (B47542), two strong bands for the asymmetric and symmetric stretching of the nitro group, and the C-O-C stretching of the ether linkage would be key diagnostic peaks.

Table 2: Predicted IR Absorption Bands for this compound This table is generated based on analogous compound data.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Phenolic O-H Stretch | 3500 - 3200 | Strong, Broad |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2950 - 2850 | Medium |

| Nitro N-O Asymmetric Stretch | 1550 - 1500 | Strong |

| Aromatic C=C Stretch | 1600, 1450 | Medium |

| Nitro N-O Symmetric Stretch | 1350 - 1300 | Strong |

| Ether C-O-C Stretch | 1250 - 1200 | Strong |

Mass Spectrometry (MS): Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. For this compound (C₈H₇NO₄), the high-resolution mass spectrum would show a molecular ion peak corresponding to its exact mass. The fragmentation pattern would likely involve the loss of the nitro group (NO₂) and potentially cleavage of the dihydrofuran ring. researchgate.netnist.gov

Structure

3D Structure

Properties

Molecular Formula |

C8H7NO4 |

|---|---|

Molecular Weight |

181.15 g/mol |

IUPAC Name |

5-nitro-2,3-dihydro-1-benzofuran-7-ol |

InChI |

InChI=1S/C8H7NO4/c10-7-4-6(9(11)12)3-5-1-2-13-8(5)7/h3-4,10H,1-2H2 |

InChI Key |

GJNXQKJXVQYYFG-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C1C=C(C=C2O)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 5 Nitro 2,3 Dihydrobenzofuran 7 Ol and Its Analogs

Retrosynthetic Analysis and Key Precursors to 5-Nitro-2,3-dihydrobenzofuran-7-ol

A retrosynthetic analysis of this compound identifies several key precursors. The core structure, 2,3-dihydrobenzofuran (B1216630), is a common motif in numerous natural products and bioactive compounds. researchgate.netcnr.itmdpi.comrsc.org The synthesis of this heterocyclic system is therefore of significant interest. researchgate.net

Key precursors for the synthesis of substituted 2,3-dihydrobenzofurans often include ortho-allylphenols or similar structures that can undergo intramolecular cyclization. For instance, o-allylphenol derivatives can be prepared through a Friedel-Crafts alkylation of phenols with cinnamyl alcohol. nih.gov Another common precursor is a phenolic compound with a tethered group that can be functionalized and cyclized. For the specific target of this compound, a logical precursor would be a substituted phenol (B47542) containing a nitro group and a side chain suitable for forming the dihydrofuran ring.

Classical Synthetic Routes to this compound

Traditional methods for synthesizing the 2,3-dihydrobenzofuran scaffold, and by extension, this compound, often involve multi-step sequences. researchgate.netrsc.org

Multi-Step Approaches via Nitration and Cyclization Strategies

A common strategy involves the nitration of a pre-formed 2,3-dihydrobenzofuran-7-ol (B1370736) or a suitable precursor. Alternatively, a nitro-substituted phenol can be used as a starting material, followed by the construction of the dihydrofuran ring. For example, a process for preparing 2-(n-butyl)-5-nitrobenzofuran involves the reduction of a 2-(n-butyl)-5-nitro-2,3-dihydrobenzofuran-3-ol intermediate. google.com While this example leads to a benzofuran (B130515), the dihydrobenzofuran-3-ol is a key intermediate.

Another classical approach involves the reaction of 2-hydroxy-5-nitrobenzyl bromide with triphenylphosphine (B44618) to form a phosphonium (B103445) salt, which is then acylated and cyclized. google.com However, this method can be inefficient due to expensive starting materials and the generation of significant waste. google.com

A different multi-step route to a related compound, 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid, starts from para-aminosalicylic acid. This process involves esterification, acetylation, introduction of an allyl group, and subsequent oxidation, reduction, and cyclization steps. google.com

Direct Functionalization Methods for Benzofuran Core Synthesis

Direct functionalization of the benzofuran core represents a more atom-economical approach. These methods often rely on the intramolecular cyclization of appropriately substituted phenols. An example is the FeCl3-mediated intramolecular cyclization of electron-rich aryl ketones to form the benzofuran ring through direct oxidative aromatic C–O bond formation. nih.gov

Another direct method involves the intramolecular cyclization of o-allylphenols. For instance, o-cinnamyl phenols, generated in situ from the reaction of phenols with cinnamyl alcohols, can undergo Pd(II)-catalyzed oxidative annulation to yield 2-benzyl benzofurans. nih.gov

Emerging and Sustainable Synthetic Approaches for this compound

Recent advancements in synthetic chemistry have focused on developing more environmentally friendly and efficient methods for constructing the 2,3-dihydrobenzofuran skeleton. mdpi.comresearchgate.net

Green Chemistry Principles in this compound Synthesis

Green chemistry principles emphasize the use of less hazardous chemicals, renewable feedstocks, and energy-efficient processes. researchgate.net In the context of 2,3-dihydrobenzofuran synthesis, this has led to the exploration of solvent-free reactions and the use of environmentally benign catalysts. researchgate.net For example, visible light-mediated synthesis of 2,3-chalcogenil-dihydrobenzofurans from 2-allylphenols has been developed, offering a sustainable approach under mild conditions. mdpi.com This method utilizes a simple I2/SnCl2 promoter and blue LED irradiation. mdpi.com The use of ethyl acetate, a greener solvent, further aligns this method with sustainable chemistry principles. mdpi.com

Catalytic Methodologies for Enhanced Synthesis of this compound

A wide array of catalytic systems has been developed to improve the synthesis of benzofuran and dihydrobenzofuran derivatives. These include transition-metal-catalyzed reactions and organocatalysis.

Table 1: Overview of Catalytic Systems in Benzofuran and Dihydrobenzofuran Synthesis

| Catalyst Type | Metal/Compound | Reaction Type | Reference |

| Transition Metal | Palladium (Pd) | Oxidative Annulation, Heck/Tsuji-Trost Reaction | nih.govorganic-chemistry.org |

| Transition Metal | Copper (Cu) | Intramolecular Cyclization, Domino Annulation | researchgate.netnih.govacs.org |

| Transition Metal | Rhodium (Rh) | C-H Activation/Annulation | organic-chemistry.orgnih.gov |

| Transition Metal | Iron (Fe) | Intramolecular Cyclization | nih.gov |

| Transition Metal | Gold (Au) | Intermolecular Cyclo-coupling | researchgate.net |

| Lewis Acid | Scandium triflate | [4 + 1] Cycloaddition | acs.orgnih.gov |

| Organocatalyst | Aminoboronic acid | Intramolecular Michael Addition | organic-chemistry.org |

Palladium catalysts are widely used for their efficiency in forming C-C and C-O bonds. acs.orgnih.gov For example, Pd(II)-catalyzed oxidative cyclization of o-alkenylphenols is a common strategy. nih.gov Rhodium catalysts have been employed in C-H activation/[3+2] annulation reactions to construct the dihydrobenzofuran ring. organic-chemistry.orgnih.gov

Copper catalysts, being less expensive, are also frequently used. nih.gov Copper-catalyzed domino annulation of salicyl N-phosphonyl imines with bromo malonates provides an efficient route to 2,3-dihydrobenzofurans. researchgate.net Furthermore, a combination of palladium and copper catalysts can be used in reactions like the Sonogashira coupling followed by intramolecular cyclization. acs.orgnih.gov

Recent research has also explored the use of visible light in conjunction with photocatalysts to drive the synthesis of 2,3-dihydrobenzofurans under mild conditions. mdpi.comresearchgate.net This approach aligns with the principles of green chemistry by reducing the need for high temperatures and harsh reagents. mdpi.com

Optimization of Reaction Conditions and Yield for this compound Synthesis

The synthesis of 2,3-dihydrobenzofuran derivatives often involves oxidative coupling reactions, where the optimization of conditions is crucial for maximizing yield and selectivity. scielo.brchemrxiv.org While specific optimization studies for this compound are not extensively detailed in the available literature, the principles can be inferred from studies on analogous structures, such as dihydrobenzofuran neolignans. scielo.brchemrxiv.org

Key parameters that are typically optimized include the choice of oxidant, solvent, and reaction time. chemrxiv.org For the synthesis of dihydrobenzofuran neolignans via oxidative coupling of phenylpropanoids, various silver(I) reagents have been tested. scielo.br Silver(I) oxide (Ag₂O) has been identified as a highly efficient oxidant, providing a favorable balance between the conversion of starting materials and selectivity towards the desired dihydrobenzofuran product. scielo.brchemrxiv.org The stoichiometry of the oxidant is a critical factor; using 0.5 equivalents of Ag₂O has been shown to be effective. scielo.br

The choice of solvent also significantly impacts the reaction outcome. While mixtures of benzene (B151609) and acetone (B3395972) have been traditionally used, acetonitrile (B52724) has emerged as a greener and effective alternative. chemrxiv.org Acetonitrile can provide an excellent balance between conversion and selectivity. scielo.br Furthermore, optimizing the reaction time is essential for efficiency. Studies have shown that reaction times can often be significantly reduced from as long as 20 hours to 4 hours without a major impact on yield and selectivity. scielo.brchemrxiv.org

These optimization strategies, focused on oxidant choice, solvent system, and reaction duration, are fundamental in developing efficient synthetic routes for the broader class of 2,3-dihydrobenzofurans.

| Parameter | Condition Tested | Observation | Source |

|---|---|---|---|

| Oxidant | Silver(I) Oxide (Ag₂O) (0.5 equiv.) | Identified as the most efficient among tested silver(I) reagents for the synthesis of dihydrobenzofuran neolignans, offering the best balance between conversion and selectivity. | scielo.br |

| Solvent | Acetonitrile | Provided the best balance between conversion and selectivity and is considered a "greener" alternative to dichloromethane (B109758) and benzene. | scielo.brchemrxiv.org |

| Reaction Time | Reduction from 20 hours to 4 hours | Achieved without a significant decrease in conversion and selectivity under optimized conditions. | scielo.brchemrxiv.org |

Stereoselective Synthesis of Chiral Analogs of this compound

The development of stereoselective methods to construct chiral 2,3-dihydrobenzofurans is a significant area of research, as the stereochemistry of these molecules is often critical to their biological function. nih.gov A variety of powerful catalytic systems, including transition-metal catalysis, organocatalysis, and biocatalysis, have been employed to synthesize these chiral scaffolds with high levels of enantioselectivity and diastereoselectivity. rochester.edunih.gov

Transition-metal catalysis is a cornerstone of this field. Various metals, including rhodium, palladium, and copper, have been utilized to catalyze asymmetric transformations. For instance, dirhodium carboxylate catalysts have been used for stereoselective C-H insertion reactions of aryldiazoacetates, yielding 2,3-dihydrobenzofurans with excellent trans diastereoselectivity (>91:9 dr) and high enantiopurity (84% ee). nih.gov Similarly, copper-catalyzed [3+2] cycloaddition reactions between quinone esters and styrene (B11656) derivatives, using a SPDO ligand, have proven effective for preparing 2-aryl-2,3-dihydrobenzofuran scaffolds with outstanding yields (up to 96%) and enantioselectivities (up to 99% ee). acs.org Palladium-catalyzed methodologies have also been developed, achieving excellent yields (84–97%) and high enantiomeric excess (84–97% ee) for certain dihydrobenzofuran derivatives. nih.gov

Organocatalysis provides a complementary metal-free approach. Chiral phosphoric acids, for example, have been used to catalyze asymmetric [3+2] cycloaddition reactions of p-quinone monoimides to produce highly functionalized 2,3-dihydrobenzofurans with good to excellent stereoselectivities. nih.gov

A frontier in this area is biocatalysis, which offers highly selective transformations under mild conditions. Engineered myoglobin-based biocatalysts have been developed for the cyclopropanation of benzofurans. rochester.edu This strategy allows for the highly diastereo- and enantioselective synthesis of stereochemically rich 2,3-dihydrobenzofurans, achieving greater than 99.9% de and ee on a preparative scale. rochester.edu These advanced methodologies provide robust platforms for accessing a wide array of chiral 2,3-dihydrobenzofuran analogs, which could be adapted for the synthesis of chiral derivatives of this compound.

| Catalytic System | Catalyst/Reagent Type | Reaction Type | Key Findings | Source |

|---|---|---|---|---|

| Transition-Metal Catalysis | Dirhodium Carboxylate | Asymmetric C-H Insertion | Excellent trans diastereoselectivity (>91:9 dr) and high enantiopurity (84% ee). | nih.gov |

| Transition-Metal Catalysis | Copper/SPDO | [3+2] Cycloaddition | High yields (up to 96%) and excellent enantioselectivities (up to 99% ee). | acs.org |

| Transition-Metal Catalysis | Palladium/N-Me-Xu₃ Ligand | Heck/Cacchi Reactions | Excellent yields (84-97%) and exceptional enantiomeric excess (84-97% ee). | nih.gov |

| Organocatalysis | Binaphthalene-based Chiral Phosphoric Acid | Asymmetric [3+2] Cycloaddition | Good to excellent stereoselectivities for highly functionalized products. | nih.gov |

| Biocatalysis | Engineered Myoglobins | Benzofuran Cyclopropanation | Highly diastereo- and enantioselective (>99.9% de and ee) on a preparative scale. | rochester.edu |

Chemical Reactivity and Derivatization of 5 Nitro 2,3 Dihydrobenzofuran 7 Ol

Reactions Involving the Nitro Group of 5-Nitro-2,3-dihydrobenzofuran-7-ol

The nitro group is a potent electron-withdrawing substituent that profoundly influences the reactivity of the aromatic ring. It is itself susceptible to chemical transformation, most notably reduction, and it strongly activates the ring for nucleophilic attack.

The reduction of the aromatic nitro group to a primary amine is one of the most significant transformations for nitro-containing compounds, as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing amino group. masterorganicchemistry.com This reaction is fundamental in the synthesis of many derivatives, including the corresponding 5-amino-2,3-dihydrobenzofuran-7-ol. A variety of reducing agents and conditions can be employed to achieve this transformation, with the choice often depending on the presence of other functional groups within the molecule. masterorganicchemistry.comcommonorganicchemistry.comwikipedia.org

Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation and the use of dissolving metals in acidic media. masterorganicchemistry.comchemistrystudent.com Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas is highly efficient. commonorganicchemistry.com Alternatively, metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are classic and effective methods for this reduction. masterorganicchemistry.comchemistrystudent.com The use of tin(II) chloride (SnCl2) offers a milder alternative that is often compatible with other reducible functional groups. commonorganicchemistry.com

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent System | Conditions | Notes |

| H₂/Pd-C | Catalytic hydrogenation | Highly efficient for both aromatic and aliphatic nitro groups. commonorganicchemistry.com |

| H₂/Raney Ni | Catalytic hydrogenation | Used when dehalogenation of aryl halides is a concern. commonorganicchemistry.com |

| Fe/HCl or Fe/CH₃COOH | Acidic | A classic, widely used method. masterorganicchemistry.com |

| Sn/HCl | Acidic | Requires heat and reflux; forms an ammonium (B1175870) salt intermediate. chemistrystudent.com |

| Zn/CH₃COOH | Acidic | A mild method for reduction in the presence of other groups. commonorganicchemistry.com |

| SnCl₂ | Mild, acidic | Useful for selective reductions. commonorganicchemistry.com |

| Na₂S or (NH₄)₂S | Basic | Can sometimes achieve selective reduction of one nitro group over another. commonorganicchemistry.com |

Nucleophilic aromatic substitution (SNAr) is a key reaction for aromatic rings bearing powerful electron-withdrawing groups, such as the nitro moiety. mdpi.com The nitro group strongly activates the aromatic ring towards attack by nucleophiles, particularly at the positions ortho and para to it. This activation occurs because the nitro group can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. mdpi.commdpi.com

In the context of this compound, the nitro group at C-5 activates the C-4 and C-6 positions. If a suitable leaving group (such as a halogen) were present at these positions, it would be readily displaced by a wide range of nucleophiles, including amines, alkoxides, and thiolates. While the nitro group itself is not a typical leaving group in SNAr reactions, its displacement is possible under certain conditions with potent nucleophiles. The primary role of the nitro group in this context, however, is to facilitate the substitution of other groups on the aromatic ring. mdpi.commdpi.com The reaction proceeds via an addition-elimination mechanism, where the nucleophile first adds to the electron-deficient ring to form the stabilized anionic intermediate, followed by the departure of the leaving group to restore aromaticity.

Reactions at the Hydroxyl Group of this compound

The phenolic hydroxyl group at the C-7 position is acidic and serves as a key handle for derivatization through reactions like alkylation and acylation, leading to the formation of ethers and esters. researchgate.net The presence of the electron-withdrawing nitro group on the ring increases the acidity of this phenol (B47542) compared to the unsubstituted 2,3-dihydrobenzofuran-7-ol (B1370736). byjus.comlearncbse.in

Alkylation of the phenolic hydroxyl group can be readily achieved to form ethers. A common method is the Williamson ether synthesis, which involves deprotonating the phenol with a suitable base (e.g., sodium hydride, NaH; or potassium carbonate, K₂CO₃) to form the more nucleophilic phenoxide ion, followed by reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide). masterorganicchemistry.combyjus.com

Acylation reactions convert the hydroxyl group into an ester. This is typically accomplished by reacting the phenol with an acylating agent such as an acyl chloride or a carboxylic acid anhydride. tandfonline.com These reactions can be performed in the presence of a base like pyridine, which acts as a catalyst and scavenges the HCl by-product when an acyl chloride is used. tandfonline.com Selective acylation of a phenolic hydroxyl group in the presence of an alcoholic hydroxyl is possible under certain conditions. tandfonline.comtandfonline.com

Ether formation proceeds via the Williamson synthesis as described above. The reaction is an SN2 displacement and works best with primary alkyl halides to avoid competing elimination reactions. byjus.com

Ester formation can also be achieved through the Fischer-Speier esterification, which involves reacting the phenol directly with a carboxylic acid under acidic catalysis (e.g., concentrated H₂SO₄). wvu.eduwikipedia.orgorganic-chemistry.org This reaction is an equilibrium process, and to drive it towards the ester product, water is typically removed as it is formed, or an excess of one of the reactants is used. organic-chemistry.org Alternatively, using more reactive acylating agents like acyl chlorides or anhydrides provides a more direct and often irreversible route to the ester product.

Table 2: Reagents for Ether and Ester Formation at the Phenolic Hydroxyl Group

| Transformation | Reagent Class | Typical Reagents | General Conditions |

| Ether Synthesis | Alkyl Halide | CH₃I, C₂H₅Br, Benzyl Bromide | Williamson Synthesis: Base (e.g., NaH, K₂CO₃) followed by alkyl halide. byjus.com |

| Ester Synthesis | Acyl Chloride | Acetyl chloride, Benzoyl chloride | Base catalysis (e.g., pyridine). tandfonline.com |

| Acid Anhydride | Acetic anhydride, Propionic anhydride | Acid or base catalysis. | |

| Carboxylic Acid | Acetic acid, Benzoic acid | Fischer Esterification: Acid catalyst (e.g., H₂SO₄), heat, removal of water. wikipedia.org |

Reactivity of the Dihydrobenzofuran Ring System

The 2,3-dihydrobenzofuran (B1216630) ring system, also known as a coumaran ring, is generally stable. acs.org The furan (B31954) portion of the ring is saturated, making it less reactive than the aromatic furan ring. Its reactivity is largely influenced by the substituents on the fused benzene (B151609) ring. However, the ether linkage within the dihydrofuran ring can be susceptible to cleavage under harsh conditions.

Specifically, the C-O bond of the ether can be cleaved under strongly acidic conditions. acs.org Studies on related dihydrofuran acetals have shown that Lewis acids can catalyze intramolecular ring-opening benzannulations. mdpi.com For this compound, strong acid treatment could potentially lead to the opening of the dihydrofuran ring to form a substituted phenethyl alcohol derivative. The stability of the ring is generally high under neutral and basic conditions. Electrophilic attack is much more likely to occur on the electron-rich (though deactivated by the nitro group) benzene ring rather than the saturated dihydrofuran portion. stackexchange.com Ring-opening can also be achieved reductively using alkali metals like lithium, though this is a less common transformation. kyoto-u.ac.jp

Electrophilic Aromatic Substitution on the Benzofuran (B130515) Core

The orientation of electrophilic aromatic substitution on the this compound ring is directed by its existing substituents. The hydroxyl group at C-7 is a powerful ortho, para-director, and the ether linkage of the dihydrofuran ring also directs ortho and para. Conversely, the nitro group at C-5 is a meta-director and strongly deactivates the ring. msu.edumsu.edu

The directing effects of these groups are as follows:

-OH group (at C-7): Activating and directing to the ortho (C-6) and para (C-4) positions.

-NO2 group (at C-5): Deactivating and directing to the meta (C-4, C-6) positions.

Dihydrofuran ring ether oxygen: Activating and directing to the ortho (C-6) position.

Given these competing influences, the substitution pattern can be complex. The powerful activating effect of the hydroxyl group would typically dominate, favoring substitution at the C-6 position, which is ortho to the hydroxyl group and meta to the nitro group. Further substitution is less likely due to the deactivating nature of the nitro group. msu.edu

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.comyoutube.com For instance, nitration of a similar compound, nitrobenzene, requires high temperatures (95 °C) to proceed. msu.edu

Ring-Opening and Rearrangement Reactions

The dihydrofuran ring of this compound, while relatively stable, can undergo ring-opening or rearrangement reactions under specific conditions. These transformations often involve the cleavage of the ether bond (O-C2 or O-C1a). Such reactions can be catalyzed by Lewis acids or occur under acidic conditions. mdpi.com For instance, some 2,3-dihydrobenzofuran-3-ols are sensitive to high temperatures and acidic conditions, which can lead to isomerization. rsc.org A plausible mechanism involves the formation of a carbocation, which can then undergo rearrangement. mdpi.comrsc.org

Synthesis and Characterization of Novel Derivatives of this compound

The synthesis of novel derivatives from this compound allows for the exploration of new chemical space and the development of compounds with tailored properties. cuestionesdefisioterapia.comrsc.org The characterization of these new molecules is typically achieved through spectroscopic methods such as IR, NMR, and mass spectrometry. cuestionesdefisioterapia.com

Structural Modification Strategies

Several strategies can be employed to modify the structure of this compound. These modifications can target the nitro group, the hydroxyl group, or the aromatic ring itself.

One key strategy is the reduction of the nitro group . The nitro group can be reduced to an amino group (NH2) using various reducing agents, such as metals in an acidic medium (e.g., Fe, Zn) or through catalytic hydrogenation. msu.eduyoutube.com This transformation is significant as it converts a strongly electron-withdrawing, deactivating group into a strongly electron-donating, activating group, which would dramatically alter the chemical reactivity of the aromatic ring. msu.edu For example, 2-methyl-7-nitro-2,3-dihydrobenzofuran is a known intermediate for the synthesis of 2-methyl-2,3-dihydrobenzofuran-7-amine. nih.gov

Another common modification is derivatization of the hydroxyl group . The phenolic hydroxyl group can be readily converted into ethers or esters. For instance, ether-linked derivatives of 2,2-dimethyl-2,3-dihydro-7-benzofuranol have been synthesized. researchgate.net

The following table summarizes some potential structural modification strategies and the resulting derivatives.

| Starting Material | Reagents and Conditions | Modified Functional Group | Product Class |

| This compound | Fe/HCl or H2, Pd/C | Nitro (-NO2) | 5-Amino-2,3-dihydrobenzofuran-7-ol |

| This compound | Alkyl halide, Base | Hydroxyl (-OH) | 5-Nitro-7-alkoxy-2,3-dihydrobenzofuran |

| This compound | Acyl chloride, Base | Hydroxyl (-OH) | 5-Nitro-2,3-dihydrobenzofuran-7-yl acetate |

Functionalization of the Dihydrofuran Ring

Functionalization of the dihydrofuran ring of this compound offers another avenue for creating novel derivatives. While the aromatic core is often the primary site of reaction, the sp3-hybridized carbons of the dihydrofuran ring (C2 and C3) can also be targeted.

Recent advances have detailed various methods for constructing and modifying the 2,3-dihydrobenzofuran scaffold. cnr.it These approaches include intermolecular and intramolecular cyclizations. For instance, reactions involving o-quinone methides can lead to the formation of 2-substituted or 2,2,3-trisubstituted dihydrobenzofurans. cnr.it While these methods are generally for the synthesis of the ring system itself, they highlight the types of substitutions possible on the dihydrofuran portion.

Research on related benzofuran structures has shown that the C2-C3 bond can participate in cycloaddition reactions. researchgate.net Additionally, allylic alcohols of 2,3-dihydrobenzofuran-3-ols can undergo isomerization. rsc.org While direct functionalization of the C2 or C3 position on this compound is not widely reported, general methods for dihydrobenzofuran synthesis suggest that derivatives with substituents at these positions are accessible. cnr.it

The table below outlines some reported functionalizations on the general 2,3-dihydrobenzofuran ring system, which could potentially be adapted.

| Reaction Type | Position(s) Functionalized | Example of Functional Group Introduced |

| Cycloaddition | C2, C3 | Acyl, Aryl |

| Substitution via o-quinone methide intermediate | C2 | Substituted alkyl or aryl groups |

| Isomerization of C3-ol | C3 | Carbonyl (via rearrangement) |

Advanced Spectroscopic and Computational Characterization of 5 Nitro 2,3 Dihydrobenzofuran 7 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments of 5-Nitro-2,3-dihydrobenzofuran-7-ol

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules in solution. While specific NMR data for this compound is not widely available in the reviewed literature, its expected spectral characteristics can be inferred from the analysis of related dihydrobenzofuran derivatives. scielo.brresearchgate.net

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the dihydrofuran ring (at C2 and C3) would likely appear as triplets due to coupling with each other. The aromatic protons would exhibit splitting patterns influenced by the positions of the nitro and hydroxyl groups. The phenolic hydroxyl proton may appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. The chemical shifts would be indicative of their electronic environment, with carbons attached to the oxygen and nitro groups appearing at characteristic downfield shifts.

Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between atoms. sdsu.edu

COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between protons, confirming the connectivity within the dihydrofuran ring and the aromatic system. sdsu.eduyoutube.com For instance, cross-peaks would be expected between the protons at C2 and C3.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.eduyoutube.com It allows for the unambiguous assignment of carbon signals based on their attached protons.

A comprehensive analysis of these NMR techniques would provide a complete assignment of all proton and carbon signals, leading to the unambiguous confirmation of the chemical structure of this compound.

Specific dynamic NMR studies on this compound are not documented in the available literature. However, the dihydrofuran ring in such compounds typically adopts an envelope or twisted conformation. Dynamic NMR experiments, such as variable temperature NMR, could potentially provide insights into the conformational flexibility of this ring system and any restricted rotation around the C-N bond of the nitro group. Such studies would involve monitoring changes in the NMR spectrum as a function of temperature to determine the energy barriers associated with these conformational changes.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis of this compound and its Derivatives

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to elucidate its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of the parent ion and its fragments. For this compound (C₈H₇NO₄), HRMS would confirm its molecular formula by providing a measured mass that is very close to its calculated exact mass. This high level of accuracy is crucial in distinguishing between compounds with the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. This technique provides detailed structural information by revealing the fragmentation pathways of the molecule.

While specific MS/MS data for this compound is not available, the fragmentation of related nitroaromatic compounds and dihydrobenzofuran derivatives suggests potential pathways. nih.govnih.govmiamioh.eduyoutube.comcore.ac.uk Common fragmentation patterns for nitroaromatic compounds include the loss of NO₂, NO, and other small neutral molecules. For the dihydrobenzofuran moiety, cleavage of the ether bond and rearrangements within the five-membered ring are expected. A plausible fragmentation pathway for this compound could involve the initial loss of the nitro group, followed by fragmentation of the dihydrobenzofuran ring system. The precise fragmentation pattern would be instrumental in confirming the structure of the molecule and its derivatives.

X-ray Crystallography for Solid-State Structure Elucidation of this compound

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions.

Molecular Packing and Intermolecular Interactions

The three-dimensional arrangement of molecules in the solid state, known as molecular packing, is governed by various intermolecular interactions. In derivatives of 2,3-dihydrobenzofuran (B1216630), the conformation of the dihydrofuran ring is a key structural feature. For instance, in 2-methyl-7-nitro-2,3-dihydrobenzofuran, the dihydrofuran ring adopts an envelope conformation with the C2 atom serving as the flap. nih.gov The nitro group in this compound is slightly twisted out of the plane of the attached benzene (B151609) ring. nih.gov

Intermolecular interactions are crucial in determining the crystal lattice. While strong hydrogen bonding is not always present, weaker interactions can play a significant role. In the case of 2-methyl-7-nitro-2,3-dihydrobenzofuran, no significant hydrogen bonding interactions were observed in its crystal structure. nih.gov However, in other related benzofuran (B130515) derivatives, hydrogen bonding and electrostatic interactions with specific amino acid residues like Arg120, Tyr355, Arg513, and His90 have been noted in computational studies of their interactions with biological targets. ucsd.edu The stability of molecules like 5-nitro-2-(4-nitrobenzyl) benzoxazole (B165842), a related heterocyclic compound, arises from hyper-conjugative interactions and charge delocalization, which can be analyzed using Natural Bond Orbital (NBO) analysis. esisresearch.org

Polymorphism and Crystal Engineering

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical aspect of materials science and pharmaceuticals. While specific studies on the polymorphism of this compound are not widely available, the principles of crystal engineering are applicable. Crystal engineering aims to design and control the assembly of molecules into specific crystalline architectures. This is often achieved by understanding and utilizing intermolecular interactions.

For related compounds, single crystals have been obtained through methods like slow evaporation from a solution, such as a methanol (B129727) solution at room temperature. nih.gov The study of different crystalline forms is essential as it can influence the physical properties of the compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Vibrations of this compound

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and vibrational modes of a molecule. For compounds related to this compound, such as 5-nitro-2-(p-fluorophenyl)benzoxazole and 5-nitro-2-(4-nitrobenzyl) benzoxazole, FT-IR spectra have been recorded and analyzed. esisresearch.orgesisresearch.org These experimental spectra are often complemented by theoretical calculations to assign the observed vibrational frequencies to specific molecular motions. esisresearch.orgesisresearch.org

For instance, in the analysis of 5-nitro-2-furoic acid, the FT-IR and FT-Raman spectra were recorded and interpreted with the aid of normal coordinate analysis based on scaled quantum mechanical force fields. researchgate.net This combined experimental and theoretical approach allows for a detailed understanding of the vibrational characteristics of the molecule.

Computational Chemistry and Quantum Mechanical Studies of this compound

Computational chemistry and quantum mechanics offer powerful tools to investigate the properties of molecules at the atomic and electronic levels. esisresearch.orgesisresearch.org These methods are widely used to simulate molecular structures, predict spectroscopic properties, and understand chemical reactivity. esisresearch.orgesisresearch.org

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. esisresearch.orgresearchgate.net It has been successfully applied to study the optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of related nitro-containing heterocyclic compounds. esisresearch.org For example, DFT calculations using the B3LYP functional have been employed to study the electronic properties of benzoxazole derivatives. esisresearch.org

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of molecular reactivity and charge transfer within the molecule. esisresearch.org Molecular Electrostatic Potential (MEP) maps, also generated from DFT calculations, are useful for predicting sites of electrophilic and nucleophilic attack. esisresearch.org

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical aspects, excluding human clinical data)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov The theoretical basis of QSAR lies in the principle that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.

Structure Activity Relationships and Mechanistic Investigations of 5 Nitro 2,3 Dihydrobenzofuran 7 Ol Excluding Human Clinical Data and Safety/dosage

Elucidation of Molecular Recognition Mechanisms (In Vitro and Non-Human Systems)

While direct molecular recognition studies on 5-Nitro-2,3-dihydrobenzofuran-7-ol are not available, research on analogous structures provides insight into how this class of compounds interacts with biological targets. The core 2,3-dihydrobenzofuran (B1216630) structure can serve as a rigid scaffold that orients functional groups for specific receptor interactions.

For instance, studies on 2,3-dihydrobenzofuran analogues of hallucinogenic phenethylamines revealed their interaction with rat cortical homogenate 5-HT2 receptors. nih.gov The findings suggest that the dihydrofuran ring constrains the molecule into an active conformation that facilitates binding to the receptor. nih.gov This principle of conformational locking is a key aspect of molecular recognition for this scaffold. In a different context, a synthetic receptor incorporating a benzofuran (B130515) skeleton was designed to achieve chiral recognition of the amino acid phenylalanine, demonstrating the scaffold's utility in creating specific binding pockets that mimic biological sites like oxyanion holes. researchgate.net

Computational methods, such as molecular docking, are frequently used to predict how these compounds bind to target proteins. Although often applied to human targets, the methodology is equally applicable to non-human systems. nih.gov Such studies for related heterocyclic compounds, like benzothiazoles, have shown specific interactions with bacterial enzymes such as DNA gyrase and MurB, highlighting how these molecules can fit into active sites and disrupt enzyme function. nih.gov The binding is typically governed by a combination of hydrogen bonds, hydrophobic interactions, and electrostatic forces, dictated by the specific substituents on the benzofuran ring.

Structure-Activity Relationship (SAR) Studies for Targeted Interactions (Non-Human Biological Targets)

Structure-activity relationship (SAR) studies on benzofuran and 2,3-dihydrobenzofuran derivatives have been conducted against various non-human biological targets, including insects, fungi, and bacteria. These studies are crucial for understanding how specific structural modifications influence biological activity.

Insecticidal and Antifeedant Activity

The 2,3-dihydrobenzofuran skeleton is a known constituent of plant secondary metabolites that act as defensive agents against insects. tandfonline.comnih.gov SAR studies on derivatives tested against the common cutworm (Spodoptera litura) have yielded specific insights:

Effect of Substituents: The introduction of methoxy (B1213986) and acetyl groups onto the 2,3-dihydrobenzofuran ring was found to increase insect antifeedant activity. tandfonline.comnih.gov

Lipophilicity: A decrease in the lipophilicity (the ability of a compound to dissolve in fats or lipids) of the test compounds correlated with an increase in antifeedant activity. tandfonline.comnih.gov

One of the most active compounds identified in these studies was 7-acetyl-4,6-dimethoxy-2-isopropenyl-2,3-dihydrobenzofuran, which demonstrated a potent inhibitory effect on insect feeding. tandfonline.com

Antifungal Activity

The benzofuran scaffold is a promising framework for the development of novel antifungal agents. researchgate.netresearchgate.net SAR studies against pathogenic fungi like Candida species, Aspergillus fumigatus, and Cryptococcus neoformans have highlighted several key structural features: researchgate.netnih.gov

Halogenation: The addition of halogen atoms, such as bromine, can drastically increase antifungal activity. For example, converting methyl 7-acetyl-6-hydroxy-3-methyl-2-benzofurancarboxylate into its dibromo derivative significantly enhanced its potency. nih.gov

Hydroxyl Groups: The presence of a hydroxyl (-OH) group, particularly at the C-5 position (benzofuran-5-ols), is associated with strong antifungal properties. researchgate.netresearchgate.net

Other Substituents: An acetyl functional group at the C-3 position has been identified as a beneficial structural alternative for antimicrobial properties. researchgate.net

Antibacterial Activity

For antibacterial activity, the substitution pattern on the benzofuran ring is critical. A general SAR summary indicates that to achieve potent antibacterial effects, the presence of specific electron-withdrawing and electron-donating groups is essential. rsc.org

Ring Positions 4, 5, and 6: It is considered essential for good antibacterial activity that these positions are substituted with groups such as halogens, nitro groups, and hydroxyl groups. rsc.org This observation is particularly relevant to the title compound, which contains a nitro group at C-5 and a hydroxyl group at C-7.

Ring Position 2: Substitutions at this position with various heterocyclic rings (e.g., pyrazole, isoxazole) or hydrazones can enhance antimicrobial activity. rsc.org

Ring Position 7: The presence of substituted phenyl rings at this position has also been linked to good antimicrobial activity. rsc.org

The table below summarizes key SAR findings for benzofuran derivatives against non-human targets.

| Target Organism | Scaffold | Favorable Substituents/Properties | Unfavorable Substituents/Properties | Reference(s) |

| Insect (S. litura) | 2,3-Dihydrobenzofuran | Methoxy groups, Acetyl groups, Decreased lipophilicity | Increased lipophilicity | tandfonline.com, nih.gov |

| Fungi (Candida, etc.) | Benzofuran | Halogens (e.g., Bromo), Hydroxyl at C-5, Acetyl at C-3 | - | nih.gov, researchgate.net, researchgate.net |

| Bacteria | Benzofuran | Halogens, Nitro, or Hydroxyl groups at C-4, C-5, C-6 | - | rsc.org |

Mechanistic Pathways of Action in Model Chemical/Biological Systems (Non-Human, Non-Clinical)

The biological effects of benzofuran derivatives are underpinned by several mechanistic pathways, which have been investigated in various non-human model systems.

A primary mechanism for the bioactivity and toxicity of the benzofuran nucleus involves metabolic activation by cytochrome P450 enzymes. mdpi.com In biomimetic systems that model this process, the key step is the oxidation of the furan (B31954) ring to form a highly reactive epoxide intermediate. mdpi.com This electrophilic epoxide can then react with cellular nucleophiles, including DNA and proteins, leading to downstream biological effects. This pathway is considered a likely mechanism for the toxic properties of 2,3-benzofuran. mdpi.com

In the context of antifungal activity, benzofuran derivatives have been shown to interfere with cellular ion homeostasis. Some compounds were found to augment the influx of calcium into the cytoplasm of fungal cells, suggesting that their mechanism of action involves the disruption of calcium signaling pathways. nih.gov Another proposed antifungal mechanism for benzofuran-5-ols is their metabolism within the fungal cell to form benzoquinone derivatives, which are themselves potent antifungal agents. researchgate.net

For insecticidal action, the mechanism is often behavioral. Coumaran (2,3-dihydrobenzofuran) and its derivatives function as antifeedants, meaning they deter insects from feeding on plants that produce them. tandfonline.comnih.gov This represents a chemical defense mechanism evolved by certain plants. tandfonline.com

Metabolite Identification and Degradation Pathways in Non-Human, Non-Environmental Systems

The metabolism and degradation of benzofurans have been studied in non-human systems, particularly using in vitro models that replicate biological processes. These studies are essential for understanding how the compounds are transformed and cleared.

The primary metabolic pathway involves oxidation catalyzed by cytochrome P450 enzymes, which are abundant in liver microsomes—a common tool for in vitro metabolism studies. cdc.govnih.gov While the specific metabolism of 2,3-benzofuran has not been extensively detailed, it is known that furans can be activated by P450 to form reactive electrophilic intermediates. cdc.gov

Studies using biomimetic systems with Mn(III) porphyrins as P450 models have elucidated the degradation pathway of the benzofuran nucleus. The initial and key step is the formation of an epoxide across the 2,3-double bond of the furan ring. mdpi.com This unstable epoxide intermediate can then undergo several subsequent reactions, leading to a variety of degradation products. The exact nature of these products depends on the substitution pattern of the starting benzofuran and the reaction conditions. mdpi.com

In bacterial systems, such as Pseudomonas species, the degradation of the related compound dibenzofuran (B1670420) proceeds via dioxygenase enzymes. These enzymes incorporate oxygen atoms into the aromatic rings, leading to ring cleavage and eventual breakdown of the molecule. researchgate.net

Applications and Potential Utilities of 5 Nitro 2,3 Dihydrobenzofuran 7 Ol and Its Derivatives Excluding Medical, Dosage, Safety, and Clinical Trials

Role of 5-Nitro-2,3-dihydrobenzofuran-7-ol in Material Science and Polymer Chemistry

The unique structural characteristics of this compound, including the nitro group and the hydroxyl functionality on the benzofuran (B130515) core, make it a valuable component in the creation of new materials and polymers with specific properties.

Functional Monomers and Polymer Additives

Derivatives of 2,3-dihydrobenzofuran (B1216630) can be utilized as functional monomers in polymerization reactions. The presence of reactive sites allows for their incorporation into polymer chains, thereby modifying the properties of the resulting material. For instance, the hydroxyl group can be used as a point of attachment or initiation for polymerization processes. While specific research on this compound as a monomer is not extensively documented, the broader class of benzofuran derivatives is recognized for its role in creating specialized polymers.

Photoactive and Optoelectronic Materials

Nitroaromatic compounds often exhibit interesting photoactive and optoelectronic properties. The nitro group in this compound can influence the electronic characteristics of the molecule, making it and its derivatives candidates for applications in materials that interact with light. Research into related benzofuran structures has indicated their potential in the development of organic materials for electronic devices. rsc.org For example, certain benzofuran derivatives have been investigated for their use in organic transistors. rsc.org

Agrochemical Applications of this compound (Mechanism-focused)

The benzofuran scaffold is a recurring motif in a number of agrochemicals. The specific substitutions on the benzofuran ring, such as the nitro group in this compound, can fine-tune the biological activity and target specificity of these compounds.

Herbicidal Activity and Target Specificity

Derivatives of 2,3-dihydrobenzofuran have been investigated for their herbicidal properties. For instance, a series of N-(2,2-dimethyl-7-alkoxy-2,3-dihydro-benzofuran-5-yl)-2-(4-aryloxyphenoxy)propionamides, which share the dihydrobenzofuran core, have demonstrated excellent and selective herbicidal activity against monocotyledonous grasses. researchgate.net The mechanism of action for some related benzoxazine (B1645224) herbicides involves the inhibition of protoporphyrinogen (B1215707) oxidase (protox), a key enzyme in chlorophyll (B73375) and heme biosynthesis in plants. nih.gov This inhibition leads to the accumulation of protoporphyrinogen IX, which, upon oxidation, generates singlet oxygen and causes rapid cell membrane disruption. While the specific mechanism for this compound is not detailed, its structural similarity to known protox inhibitors suggests a potential for a similar mode of action.

Insecticidal and Fungicidal Properties

The benzofuran structure is also found in compounds with insecticidal and fungicidal activities. Natural and synthetic benzofurans have shown a range of biological effects, including toxicity to insects and inhibition of fungal growth. rsc.org For example, certain synthesized thiazole (B1198619) derivatives of 2,3-dihydro-2,2-dimethyl-7-benzofuranol (B74064) have exhibited insecticidal activity against Tetranychus urticae and fungicidal activity against Sclerotinia sclerotiorum. researchgate.net The mechanism of action can vary widely depending on the specific derivative, but often involves interference with essential biological processes in the target organisms. The nitro group in this compound could potentially enhance these properties by influencing the electronic nature of the molecule and its interaction with biological targets.

Applications as Chemical Intermediates and Building Blocks in Organic Synthesis

Perhaps one of the most significant utilities of this compound is its role as a versatile building block in organic synthesis. cuestionesdefisioterapia.com The presence of multiple functional groups—the nitro group, the hydroxyl group, and the dihydrobenzofuran core—provides chemists with several handles for further chemical transformations.

The nitro group can be readily reduced to an amino group, opening up a vast array of possible reactions to form amides, sulfonamides, and other nitrogen-containing heterocycles. nbinno.com For example, 2-methyl-7-nitro-2,3-dihydrobenzofuran is a known intermediate for the synthesis of 2-methyl-2,3-dihydrobenzofuran-7-amine. nih.gov This transformation is a key step in creating more complex molecules with potential biological activities.

The hydroxyl group can be alkylated, acylated, or used in etherification reactions to introduce new functionalities. The aromatic ring itself can undergo further electrophilic substitution reactions, although the directing effects of the existing substituents would need to be carefully considered.

The dihydrobenzofuran scaffold is a common feature in many biologically active natural products and synthetic compounds. nih.govresearchgate.net Therefore, this compound serves as a valuable starting material for the construction of these more intricate molecular architectures. nih.gov Its derivatives can be used in various coupling reactions and cyclization strategies to build diverse chemical libraries for drug discovery and other applications. organic-chemistry.orgfrontiersin.org

Exploration of this compound in Analytical Chemistry Methodologies

The chemical structure of This compound , featuring a nitro group and a phenolic hydroxyl group, makes it amenable to various analytical detection and quantification techniques commonly applied to nitroaromatic compounds.

A variety of analytical methods have been developed for the detection and quantification of nitrophenols and nitroaromatic compounds in different matrices, particularly in environmental samples. iau.iracs.orgchromatographyonline.com These methods could, in principle, be adapted for This compound .

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet-Visible (UV) detection is a widely used technique for the analysis of nitrophenols. chromatographyonline.comnih.gov The aromatic ring and the nitro group in these compounds are strong chromophores, allowing for sensitive detection. mdpi.com Isocratic or gradient elution with reversed-phase columns (e.g., C18) is typically employed, often with a mobile phase consisting of a buffered aqueous solution and an organic modifier like methanol (B129727) or acetonitrile (B52724). chromatographyonline.comnih.gov For complex matrices, a preconcentration step using Solid-Phase Extraction (SPE) may be necessary to achieve the required sensitivity. chromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of nitrophenols. However, due to the polarity and potential for thermal degradation of these compounds, derivatization is often required to improve their volatility and chromatographic behavior. researchgate.net

Electrochemical methods, such as voltammetry, offer a sensitive and often cost-effective alternative for the determination of nitroaromatic compounds. acs.orgacs.orgazolifesciences.com These methods are based on the electrochemical reduction of the nitro group on the surface of an electrode. acs.org Techniques like square-wave voltammetry can provide low detection limits. acs.org The use of chemically modified electrodes can further enhance the selectivity and sensitivity of these methods. acs.org

A summary of potential analytical methods is provided in the table below.

| Analytical Technique | Principle | Potential Applicability to this compound |

| HPLC-UV | Separation based on polarity, detection via UV absorbance of the aromatic ring and nitro group. chromatographyonline.comnih.gov | High, due to the chromophoric nature of the nitrophenol moiety. |

| GC-MS | Separation of volatile compounds, identification by mass-to-charge ratio. researchgate.net | Possible, likely requiring a derivatization step to increase volatility. |

| Electrochemical Methods | Detection based on the electrochemical reduction of the nitro group. acs.orgacs.org | High, the nitro group is electrochemically active. |

| Spectrophotometry | Measurement of light absorption, can be enhanced by derivatization. iau.ir | Potentially useful for simpler sample matrices. |

The nitro group is a strong electron-withdrawing group, which can significantly influence the electronic and photophysical properties of a molecule. researchgate.netnih.gov This characteristic is exploited in the design of chemical probes and sensors for various analytes. Nitroaromatic compounds are frequently used in fluorescent and colorimetric sensors. researchgate.netpublish.csiro.aujcu.edu.au

Fluorescent probes containing a nitro group often operate on the principle of photoinduced electron transfer (PET). mdpi.com In many cases, the nitro group acts as a fluorescence quencher. researchgate.netnih.gov Upon interaction with a specific analyte, a chemical reaction or a change in the electronic environment can disrupt the quenching process, leading to a "turn-on" fluorescent response. For instance, the reduction of a nitro group to an amino group can restore fluorescence, a mechanism used in probes for detecting specific enzymes or reducing agents. researchgate.net

Colorimetric sensors based on nitroaromatic compounds often rely on changes in their absorption spectra upon interaction with an analyte. publish.csiro.aunih.gov For example, 4-Nitrophenol itself is a well-known pH indicator, changing from colorless to yellow as the phenolic proton is removed in basic conditions. wikipedia.org This color change is due to the increased conjugation in the resulting nitrophenolate ion. wikipedia.org This principle can be extended to create sensors where analyte binding influences the pKa of the phenolic proton or induces other changes in the conjugated system.

Given its structure, This compound could potentially be explored as a scaffold for developing new chemical probes. The presence of both a nitro and a hydroxyl group on the benzofuran ring system offers sites for further functionalization to tune its selectivity and sensing properties.

| Sensor Type | Operating Principle | Relevance to Nitroaromatics |

| Fluorescent Probes | Detection through changes in fluorescence intensity, often via photoinduced electron transfer (PET) or other mechanisms. mdpi.comacs.org | The nitro group often acts as a quencher; its modification or removal upon analyte interaction can lead to a fluorescent signal. researchgate.netresearchgate.net |

| Colorimetric Sensors | Detection through a visible color change resulting from alterations in the electronic structure and absorption spectrum. publish.csiro.aunih.gov | The electronic properties of the nitroaromatic system can be modulated by analyte interaction, leading to a colorimetric response. |

| pH Indicators | Color change in response to varying pH due to protonation/deprotonation of a functional group. wikipedia.org | Nitrophenols are classic examples of pH indicators. wikipedia.org |

Dye and Pigment Chemistry Incorporating the this compound Scaffold

Nitroaromatic compounds are crucial intermediates in the synthesis of a large class of dyes, particularly azo dyes. unb.canih.govmdpi.com The synthesis of azo dyes typically involves a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by the coupling of this salt with an electron-rich coupling component, such as a phenol (B47542) or another aromatic amine. unb.cayoutube.com

Aromatic nitro compounds serve as precursors to the necessary primary aromatic amines. The nitro group can be readily reduced to an amino group (-NH2) using various reducing agents. Therefore, a compound like This compound could be a valuable starting material in dye synthesis. Following the reduction of its nitro group to form 5-Amino-2,3-dihydrobenzofuran-7-ol , this resulting aminophenol could act as either the diazo component (after diazotization of the newly formed amino group) or as the coupling component in azo dye synthesis.

The general pathway for the potential use of This compound in azo dye synthesis would be:

Reduction: The nitro group of This compound is reduced to an amino group to yield 5-Amino-2,3-dihydrobenzofuran-7-ol .

Diazotization: The resulting amino group is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt.

Azo Coupling: The diazonium salt is then reacted with a suitable coupling component (e.g., a phenol, naphthol, or aromatic amine) to form the final azo dye.

| Compound Class | Role in Dye Synthesis | Example Precursor |

| Nitroaromatics | Precursors to primary aromatic amines for diazotization. unb.cayoutube.com | p-Nitroaniline |

| Aromatic Amines | Serve as the diazo component after conversion to a diazonium salt. unb.cayoutube.com | Aniline |

| Phenols/Naphthols | Act as electron-rich coupling components. youtube.comyoutube.com | 2-Naphthol |

| Heterocyclic Amines | Used to create heterocyclic azo dyes with often enhanced properties. nih.govekb.eg | 2-Aminothiophene |

Future Perspectives and Research Directions for 5 Nitro 2,3 Dihydrobenzofuran 7 Ol

Emerging Synthetic Paradigms and Scalable Production of 5-Nitro-2,3-dihydrobenzofuran-7-ol

The synthesis of the 2,3-dihydrobenzofuran (B1216630) scaffold, the core of this compound, is a topic of significant interest in organic chemistry. cnr.itresearchgate.net Future research will likely focus on the development of more efficient, sustainable, and scalable synthetic routes.

Recent advancements in synthetic chemistry offer promising avenues for the construction of functionalized 2,3-dihydrobenzofurans. cnr.itrsc.org These include transition metal-catalyzed reactions, such as those involving palladium and rhodium, which have demonstrated high efficiency and selectivity in forming the dihydrobenzofuran ring system. rsc.orgnih.gov For instance, methods like intramolecular C-H functionalization and cycloaddition reactions are becoming increasingly sophisticated, allowing for the construction of complex molecular architectures under mild conditions. researchgate.netnih.gov The application of photoredox catalysis and other visible-light-mediated reactions also presents a sustainable approach to the synthesis of these compounds. researchgate.net

| Synthetic Approach | Key Features | Potential for Scalability |

| Transition Metal Catalysis (Pd, Rh) | High efficiency, high selectivity, mild reaction conditions. rsc.orgnih.gov | Moderate to High; catalyst cost and removal can be a factor. |

| Photoredox Catalysis | Utilizes visible light, sustainable, mild conditions. researchgate.net | High; potential for energy-efficient processes. |

| Intramolecular C-H Functionalization | Atom-economical, direct bond formation. nih.gov | Moderate; requires specific substrate pre-functionalization. |

| [3+2] Cycloaddition Reactions | Convergent synthesis, builds complexity quickly. rsc.org | Moderate to High; depends on substrate availability. |

| Flow Chemistry | Improved safety, better process control, potential for automation. | High; well-suited for industrial production. |

Advanced Computational Design and Discovery of New Derivatives

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. nih.gov For this compound, these techniques can accelerate the discovery of new derivatives with tailored properties.

Structure-activity relationship (SAR) studies, guided by computational methods, can elucidate the key structural features responsible for the biological activity of 2,3-dihydrobenzofuran derivatives. nih.gov By creating in silico libraries of virtual compounds and predicting their properties, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources.

Molecular docking simulations can be employed to predict the binding interactions of this compound derivatives with biological targets, such as enzymes and receptors. This can provide insights into their potential mechanisms of action and guide the design of more potent and selective molecules. Furthermore, quantum mechanical calculations can be used to understand the electronic properties of the molecule, which can be correlated with its reactivity and spectroscopic characteristics.

| Computational Technique | Application in Derivative Discovery |

| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity based on chemical structure. |

| Molecular Docking | Predict binding affinity and mode to a biological target. |

| Pharmacophore Modeling | Identify essential structural features for biological activity. |

| Density Functional Theory (DFT) | Calculate electronic properties, reactivity, and spectroscopic data. |

| Virtual Screening | Screen large libraries of virtual compounds for potential activity. |

Novel Applications in Interdisciplinary Scientific Fields (Excluding Prohibited Areas)

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities. researchgate.netnih.gov Derivatives of this core have shown potential as anticancer, antimicrobial, and anti-inflammatory agents. nih.govresearchgate.net The presence of the nitro group and the hydroxyl group on the this compound scaffold provides handles for further functionalization, opening up possibilities for creating new molecules with unique biological profiles. For instance, the synthesis of novel carboxamide derivatives of 2,3-dihydrobenzofuran has yielded potent serotonin-3 (5-HT3) receptor antagonists. nih.gov

Beyond the realm of medicine, the unique electronic and structural features of this compound and its derivatives could be exploited in other scientific disciplines. The nitroaromatic moiety, for example, can influence the optical and electronic properties of the molecule, suggesting potential applications in materials science as components of organic light-emitting diodes (OLEDs) or nonlinear optical materials. The phenolic hydroxyl group can be used to anchor the molecule to surfaces or to coordinate with metal ions, leading to the development of new sensors or catalysts.

Challenges and Opportunities in the Academic Research of this compound

Despite the promising outlook, several challenges remain in the academic research of this compound. A primary challenge is the selective and efficient synthesis of the target molecule and its derivatives. The presence of multiple functional groups requires careful selection of protecting groups and reaction conditions to avoid unwanted side reactions. Specifically, the nitration of the 2,3-dihydrobenzofuran-7-ol (B1370736) core needs to be regioselective to obtain the desired 5-nitro isomer.

Another challenge lies in the comprehensive characterization of the physicochemical and biological properties of this compound. Detailed studies on its solid-state properties, solubility, and stability are necessary for its potential development in any application. Furthermore, a deeper understanding of its metabolic fate and toxicological profile is essential for any future in vivo studies.

These challenges, however, also present significant opportunities for academic research. The development of novel and elegant synthetic strategies for this compound would be a valuable contribution to the field of organic chemistry. The exploration of its biological activities could lead to the identification of new therapeutic leads. Moreover, investigating its potential in materials science could open up entirely new avenues of research for this versatile scaffold. The interdisciplinary nature of this research, combining synthetic chemistry, computational modeling, and biological evaluation, offers a rich training ground for students and postdoctoral researchers.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-nitro-2,3-dihydrobenzofuran-7-ol, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis can be adapted from protocols for analogous dihydrobenzofuran derivatives. For example, halogenated intermediates (e.g., 5-bromo derivatives) can be prepared via electrophilic substitution, followed by nitration using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration . Refluxing in polar aprotic solvents (e.g., acetonitrile) with catalytic iodine and aluminum powder has been reported to enhance cyclization efficiency, yielding 72% in similar benzofuran systems . Purification via column chromatography (ethyl acetate/hexane) is recommended for isolating nitro-substituted products .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key for confirming the dihydrobenzofuran scaffold and nitro group placement. Aromatic protons adjacent to the nitro group typically show downfield shifts (δ 7.5–8.5 ppm) due to electron withdrawal .

- IR Spectroscopy : Nitro groups exhibit strong asymmetric and symmetric stretching vibrations at ~1520 cm⁻¹ and ~1350 cm⁻¹, respectively .

- X-ray Crystallography : Resolves planarity of the benzofuran ring and intermolecular interactions (e.g., hydrogen bonding between hydroxyl and nitro groups) .

Q. How does the nitro group influence the compound’s reactivity in further functionalization?

- Methodological Answer : The nitro group acts as a meta-directing electrophile, limiting substitution to specific positions. Reduction to an amine (e.g., using H₂/Pd-C) enables coupling reactions (e.g., amidation, alkylation) for derivative synthesis. However, harsh conditions may destabilize the dihydrofuran ring; low-temperature catalytic hydrogenation is advised .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity challenges during nitration of dihydrobenzofuran precursors?

- Methodological Answer : Nitration regioselectivity is influenced by electron-donating/withdrawing substituents and steric effects. Computational modeling (DFT) can predict reactive sites by analyzing charge distribution and frontier molecular orbitals. For example, electron-rich positions (e.g., para to hydroxyl groups) are preferentially nitrated, but steric hindrance from methyl groups may divert reactivity .

Q. How should researchers address contradictions in spectral data for nitro-dihydrobenzofuran derivatives?

- Methodological Answer : Discrepancies in NMR or IR spectra often arise from polymorphism or solvent-dependent conformational changes. For instance, intermolecular O–H⋯O hydrogen bonding (observed in X-ray studies) can alter proton chemical shifts . Validate data using multiple techniques (e.g., cross-checking NMR with LC-MS) and report solvent/temperature conditions explicitly .

Q. What strategies improve the stability of this compound under catalytic conditions?

- Methodological Answer : The nitro group and dihydrofuran ring are sensitive to redox conditions. Stability can be enhanced by:

- Using non-polar solvents (e.g., benzene) to minimize hydrolysis .

- Employing mild reducing agents (e.g., Na₂S₂O₄) for selective nitro-group modification without ring opening .

- Incorporating electron-withdrawing protective groups (e.g., acetyl) on the hydroxyl moiety prior to catalysis .

Q. How can computational modeling guide the design of this compound derivatives with tailored properties?

- Methodological Answer : Molecular dynamics (MD) simulations predict solubility and bioavailability by calculating partition coefficients (LogP) and polar surface areas. Density Functional Theory (DFT) optimizes substituent placement for target interactions (e.g., docking studies with enzyme active sites). For example, nitro-group orientation affects π-π stacking in crystal lattices, influencing melting points and crystallinity .

Q. What advanced techniques resolve challenges in quantifying trace impurities during synthesis?

- Methodological Answer :

- HPLC-MS : Detects nitro-reduction byproducts (e.g., amine derivatives) at ppm levels. Use reverse-phase C18 columns with acetonitrile/water gradients for separation .

- GC-MS : Identifies volatile intermediates (e.g., halogenated precursors) with electron ionization (EI) for fragmentation patterns .

- ICP-OES : Monitors residual metal catalysts (e.g., Al, Pd) to ensure compliance with purity standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.